Cas no 28697-11-2 ((S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid)
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- (S)-1-N-Cbz-Pipecolinic acid
- (S)-(-)-1-Cbz-2-piperidinecarboxylic acid
- (S)-(-)-1-(CARBOBENZYLOXY)-2-PIPERIDINECARBOXYLIC ACID
- (S)-(?)-1-Cbz-2-piperidinecarboxylic acid
- N-CBZ-L-PIPECOLINIC ACID
- 1-Cbz-4-piperidinecarboxylic Acid
- z-d-pip-oh
- (-)-1-Carbobenzyloxy-2-piperidinecarboxylic acid
- (2S)-1-(Carbobenzyloxy)-2-piperidinecarboxylic acid
- (2S)-1-[(Benzyloxy)carbonyl]hexahydro-2-pyridinecarboxylic acid
- N-Benzyloxycarbonyl-(S)-piperidine-2-carboxylic acid
- (l)-n-cbz-pipecolic acid
- (l)-n-(benzyloxycarbonyl)pipecolic acid
- (S)-(-)-1-N-Cbz-pipecolinic acid
- (s)-1-(benzyloxycarbonyl)piperidine-2-carboxylic acid
- (s)-piperidine-1,2-dicarboxylic acid 1-benzyl ester
- (S)-1-N-Cbz-Pipecolinicacid
- Cbz-Pip
- cbz-l-pipecolic acid
- PubChem6271
- z-pic(2)-oh
- Z-(L)-PipOH
- (-)-n-cbz-l-pipecolinic acid
- (s)-(-)-N-cbz-pipecolic acid
- ZIN
- (S)-(-)-1-Cbz-2-piperidinecarboxylic acid, 97%
- (S)-1-(Benzyloxycarbonyl)-2-piperidine-carboxylic acid
- (2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- MFCD01863645
- (S)-N-Cbz-2-piperidine-carboxylic acid
- N-Cbz-(S)-2-piperidinecarboxylic acid
- DS-13327
- (S)-1-(Carbobenzyloxy)-2-piperidinecarboxylic acid
- ZSAIHAKADPJIGN-LBPRGKRZSA-N
- DTXSID30350883
- A13936
- (2S)-1-{[(Phenylmethyl)oxy]carbonyl}-2-piperidinecarboxylic acid
- CS-W012465
- (2S)-1-[(BENZYLOXY)CARBONYL]PIPERIDINE-2-CARBOXYLIC ACID
- AKOS015856024
- 28697-11-2
- (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylic acid;(S)-1-N-CBZ-PIPECOLINIC ACID
- (S) -Piperidine-1,2-dicarboxylic acid 1-benzyl ester
- AC-19575
- Q-103006
- EN300-122136
- (S)-1-(benzyloxy carbonyl)-2-piperidinecarboxylic acid
- SCHEMBL630208
- CHEMBL5307855
- (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid
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- MDL: MFCD01863645
- Inchi: 1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1
- InChI Key: ZSAIHAKADPJIGN-LBPRGKRZSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCCC[C@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 263.11600
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: Solid
- Density: 1.265
- Melting Point: 111-115 °C (lit.)
- Boiling Point: 443.9°C at 760 mmHg
- Flash Point: 222.3±28.7 °C
- Refractive Index: 1.568
- PSA: 66.84000
- LogP: 2.20020
- Optical Activity: [α]22/D −59°, c = 2 in acetic acid
- Solubility: Not available
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 48123-1/G |
(S)-1-N-CBZ-PIPECOLINIC ACID |
28697-11-2 | 98% | 1g |
$10 | 2023-09-17 | |
| AstaTech | 48123-5/G |
(S)-1-N-CBZ-PIPECOLINIC ACID |
28697-11-2 | 98% | 5g |
$22 | 2023-09-17 | |
| AstaTech | 48123-25/G |
(S)-1-N-CBZ-PIPECOLINIC ACID |
28697-11-2 | 98% | 25/G |
$399 | 2022-06-02 | |
| Alichem | A129011202-25g |
(S)-1-N-Cbz-Pipecolinic acid |
28697-11-2 | 97% | 25g |
$174.40 | 2023-09-02 | |
| Alichem | A129011202-100g |
(S)-1-N-Cbz-Pipecolinic acid |
28697-11-2 | 97% | 100g |
$430.65 | 2023-09-02 | |
| Fluorochem | 041009-1g |
S)-1-N-Cbz-Pipecolinic acid |
28697-11-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 041009-5g |
S)-1-N-Cbz-Pipecolinic acid |
28697-11-2 | 98% | 5g |
£34.00 | 2022-03-01 | |
| Fluorochem | 041009-10g |
S)-1-N-Cbz-Pipecolinic acid |
28697-11-2 | 98% | 10g |
£60.00 | 2022-03-01 | |
| Fluorochem | 041009-25g |
S)-1-N-Cbz-Pipecolinic acid |
28697-11-2 | 98% | 25g |
£128.00 | 2022-03-01 | |
| TRC | B194195-100mg |
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid |
28697-11-2 | 100mg |
$ 64.00 | 2023-04-19 |
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid Suppliers
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid (CAS No. 28697-11-2): An Overview of Its Synthesis, Applications, and Recent Research Advances
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid (CAS No. 28697-11-2) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a key intermediate in the synthesis of various bioactive molecules and has been extensively studied for its potential therapeutic applications. In this article, we will delve into the synthesis, properties, and recent research developments surrounding this important chemical entity.
Synthesis of (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid
The synthesis of (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid typically involves several well-defined steps. One of the most common methods involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group, followed by selective carboxylation to form the desired carboxylic acid. The Cbz group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal using hydrogenolysis.
A typical synthetic route starts with L-proline, which is first converted to its Cbz derivative through reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The resulting Cbz-L-proline is then subjected to carboxylation, often using an activated ester or an equivalent reagent like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). The final step involves hydrolysis of the ester to yield the desired carboxylic acid.
Properties and Characterization
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid is a white crystalline solid with a molecular weight of 275.33 g/mol. It is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits strong UV absorption at around 205 nm due to the presence of the carbonyl groups.
The chiral nature of this compound is crucial for its applications in asymmetric synthesis and drug development. The enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy. NMR spectroscopy is also a valuable tool for characterizing this compound, providing detailed information about its structure and conformation.
Applications in Medicinal Chemistry
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid has found numerous applications in medicinal chemistry due to its versatile structure and chiral properties. One of its primary uses is as a building block for the synthesis of peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability and reduced immunogenicity.
In recent years, there has been significant interest in using this compound for the development of inhibitors targeting various enzymes involved in disease pathways. For example, it has been used to synthesize inhibitors of proteases, kinases, and other enzymes that play critical roles in cancer, neurodegenerative diseases, and infectious diseases.
Recent Research Developments
The ongoing research on (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid continues to uncover new applications and improve our understanding of its properties. A notable study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors against SARS-CoV-2 main protease (Mpro). These inhibitors showed promising antiviral activity in vitro and are currently being evaluated for their potential as therapeutic agents against COVID-19.
Another recent study focused on the use of this compound in the development of novel anti-inflammatory agents. Researchers at a leading pharmaceutical company synthesized a series of derivatives based on (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid and evaluated their efficacy in reducing inflammation in animal models. The results indicated that several derivatives exhibited significant anti-inflammatory activity without causing adverse side effects.
Safety Considerations
While (S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that it should be handled with care due to its reactivity with certain chemicals and its potential for causing skin irritation or allergic reactions. Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, should always be worn when handling this compound.
In addition, proper storage conditions are essential to maintain the stability and purity of this compound. It should be stored at room temperature away from direct sunlight and moisture. It is also advisable to keep it away from strong acids or bases that could degrade its structure.
Conclusion
(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid (CAS No. 28697-11-2) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique properties make it an invaluable building block for the synthesis of bioactive molecules and drug candidates. Ongoing research continues to expand our understanding of its applications and improve its utility in developing new therapeutic agents.
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